N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
Methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a thiazolidinone derivative characterized by a Z-configured benzylidene substituent at the C5 position of the thiazolidinone core. The molecule features a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety substituted with a 4-(benzyloxy)-3-methoxybenzylidene group and a methyl propanoate side chain at N2. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial and kinase-inhibitory properties, as seen in structurally related analogs .
The synthesis of such compounds typically involves cyclocondensation reactions of thiazolidinone precursors with aromatic aldehydes, followed by regioselective substitution. Spectral data (e.g., IR, UV-Vis, NMR) and crystallographic methods (e.g., SHELX ) are critical for confirming stereochemistry and purity.
Properties
Molecular Formula |
C26H26N4OS |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H26N4OS/c1-3-20-12-14-21(15-13-20)16-27-29-25(31)18-32-26-28-23-6-4-5-7-24(23)30(26)17-22-10-8-19(2)9-11-22/h4-16H,3,17-18H2,1-2H3,(H,29,31)/b27-16+ |
InChI Key |
BRRAWCWDVBRRPY-JVWAILMASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Methylbenzyl)-1H-Benzimidazole-2-thiol
The benzimidazole core is formed through a cyclocondensation reaction. A mixture of o-phenylenediamine (10 mmol) and 4-methylbenzyl chloride (12 mmol) is refluxed in dimethylformamide (DMF) at 120°C for 8 hours under nitrogen. Subsequent thiolation is achieved by treating the intermediate with phosphorus pentasulfide (P₂S₅) in pyridine at 80°C for 4 hours, yielding the thiol derivative with 75–85% efficiency.
Key Reaction Parameters :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature | 120°C | - |
| Reaction Time | 8 hours | - |
Preparation of 2-{[1-(4-Methylbenzyl)-1H-Benzimidazol-2-yl]sulfanyl}acetohydrazide
The sulfanylacetohydrazide intermediate is synthesized via nucleophilic substitution. 1-(4-Methylbenzyl)-1H-benzimidazole-2-thiol (5 mmol) is reacted with 2-chloroacetohydrazide (5.5 mmol) in ethanolic potassium hydroxide (50 mL) under reflux for 3 hours. The product is precipitated by cooling, filtered, and recrystallized from ethanol-water (1:1).
Optimization Insights :
Condensation with 4-Ethylbenzaldehyde
The final step involves Schiff base formation. A solution of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide (3 mmol) and 4-ethylbenzaldehyde (3.3 mmol) in absolute ethanol (20 mL) is catalyzed by 3 drops of concentrated HCl. The mixture is refluxed for 2 hours, cooled, and neutralized with NaHCO₃. The crude product is filtered and purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Critical Data :
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | HCl (37%) | 82 | 98.5 |
| Solvent | Absolute ethanol | - | - |
| Purification | Column chromatography | - | - |
Mechanistic Analysis and Side Reactions
Condensation Mechanism
The acid-catalyzed condensation proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by the hydrazide’s amino group. Dehydration yields the imine (Schiff base), stabilized by conjugation with the benzimidazole and aromatic systems.
Side Reactions :
-
Over-alkylation : Excess 4-methylbenzyl chloride may lead to di-substituted byproducts. Mitigated by stoichiometric control.
-
Oxidation of Thiol : Thiol groups may oxidize to disulfides in aerobic conditions. Prevented by inert atmosphere (N₂).
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid-catalyzed | Short reaction time | Requires strict pH control | 82 |
| Solvent-free | Eco-friendly | Lower yields (65%) | 65 |
| Microwave-assisted | Rapid (30 mins) | Specialized equipment needed | 78 |
Industrial-Scale Considerations
For bulk synthesis, the following adaptations are recommended:
Chemical Reactions Analysis
N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Compounds:
[(5Z)-5-{5-[1-(5-Butylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (7)
- Substituents : Pyrazine ring with a butyl group.
- Physical Properties : Yield 77%, m.p. 213–215°C, HPLC purity 99.03%.
- Spectral Data : UV λmax 388 nm (log ε 3.29); IR peaks at 3398 cm⁻¹ (C-OH) and 1706 cm⁻¹ (C=O) .
[(5Z)-5-{5-[1-(5-Benzylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (9)
- Substituents : Benzyl-substituted pyrazine.
- Physical Properties : Yield 31%, m.p. 224–225°C.
- Elemental Analysis : C 56.09% (calc. vs. exp.), H 3.92%, N 10.90% .
3-{(5Z)-5-[3-Methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid Substituents: Pentyloxy group instead of benzyloxy. Molecular Formula: C₁₉H₂₃NO₅S₂; Monoisotopic mass 409.101765 Da .
Comparison:
- Solubility: The methyl propanoate ester in the target compound may confer better lipid solubility than carboxylic acid derivatives (e.g., Compounds 7 and 9), influencing bioavailability.
- Biological Activity : Pyrazine-containing analogs (e.g., Compounds 7 and 9) show antimicrobial activity , whereas bromophenyl-furyl derivatives (e.g., in ) target apoptosis signal-regulating kinase 1 .
Analogues with Heterocyclic Modifications
(Z)-3-(5-((3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Substituents: Pyrazole ring with isobutoxy and methyl groups. Molecular Weight: 507.62 g/mol; Formula C₂₆H₂₅N₃O₄S₂ .
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Substituents: Thiadiazole ring. Synonyms: ZINC13576684; Molecular Formula C₁₈H₁₇N₃O₂S₃ .
Comparison:
Research Findings and Implications
- Stereochemical Stability : The Z-configuration of the benzylidene group is critical for activity, as seen in analogs where E/Z isomerization reduces potency .
- Computational Insights: Molecular docking studies (e.g., for indole-containing analogs ) suggest that the thiazolidinone core interacts with hydrophobic enzyme pockets, while substituents modulate selectivity.
- Crystallography : Programs like SHELX and WinGX are essential for resolving complex stereochemistry in these molecules.
Biological Activity
N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of benzimidazole derivatives, which are recognized for their pharmacological potential, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties. The molecular formula of this compound is , with a molecular weight of 464.6 g/mol.
Chemical Structure and Synthesis
The structure of N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide features a benzimidazole core linked to a thioether and an acetohydrazide moiety. This unique arrangement contributes significantly to its biological activity and potential applications in medicinal chemistry. The synthesis typically involves multi-step reactions that include the formation of the benzimidazole scaffold followed by the introduction of the thioether and hydrazide functionalities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thioether group in N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide may enhance its interaction with microbial targets, potentially leading to improved efficacy against infections .
Anticancer Properties
The anticancer activity of this compound has been a focal point in recent studies. Benzimidazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can significantly reduce cell viability in various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, and compounds like N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide have shown promise in modulating inflammatory responses. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide. Variations in substituents on the benzene ring significantly influence their pharmacological profiles. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide | Benzimidazole core, thioether | Antimicrobial, anticancer |
| N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide | Hydroxy group substitution | Anticancer |
| N'-[(E)-(4-hydroxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide | Ethoxy group substitution | Antimicrobial |
This table illustrates how different substituents can alter the biological activities of benzimidazole derivatives, providing insights into design strategies for new therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anticancer Efficacy : A study demonstrated that a related benzimidazole derivative exhibited potent cytotoxicity against various cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- Antimicrobial Studies : Another investigation found that compounds with similar structures showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as novel antibiotics.
- Inflammatory Response Modulation : Research has indicated that these compounds can effectively inhibit the release of inflammatory mediators in vitro, suggesting a mechanism for their anti-inflammatory properties.
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization reactions. Key steps include:
- Step 1: Preparation of the benzimidazole-thioether intermediate via nucleophilic substitution between 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol and chloroacetohydrazide under reflux in ethanol (60–80°C) .
- Step 2: Condensation of the intermediate with 4-ethylbenzaldehyde in the presence of an acid catalyst (e.g., glacial acetic acid) to form the hydrazone linkage. Reaction time (6–8 hours) and temperature (70–90°C) are critical for yield optimization .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol is recommended to achieve >95% purity .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z ~495) .
- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S-C bond at 650–700 cm⁻¹) .
- HPLC-PDA: Ensures purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Basic: What initial biological screening models are recommended for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity:
- Bacterial Strains: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models in broth microdilution assays (MIC determination) .
- Fungal Strains: Test against C. albicans via disk diffusion .
- Anticancer Screening:
- Enzyme Inhibition:
- COX-2/LOX Inhibition: Spectrophotometric assays to assess anti-inflammatory potential .
Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity?
Methodological Answer:
- Substituent Effects:
- SAR Studies:
Advanced: How can researchers resolve contradictions in biological activity data across similar analogs?
Methodological Answer:
- Data Normalization:
- Standardize assay conditions (e.g., cell passage number, incubation time) to minimize variability .
- Mechanistic Profiling:
- Meta-Analysis:
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking:
- QSAR Modeling:
- DFT Calculations:
Advanced: How can scalability challenges in synthesis be addressed for preclinical studies?
Methodological Answer:
- Process Optimization:
- Replace ethanol with cheaper solvents (e.g., IPA) for large-scale reactions .
- Implement flow chemistry techniques to improve yield and reduce reaction time .
- Catalyst Screening:
- Test heterogeneous catalysts (e.g., Amberlyst-15) for recyclability and cost efficiency .
- Quality Control:
Advanced: What experimental strategies validate target engagement in mechanism-of-action studies?
Methodological Answer:
- Biophysical Assays:
- Surface Plasmon Resonance (SPR) to measure binding kinetics with purified enzymes (e.g., topoisomerase II) .
- Cellular Thermal Shift Assay (CETSA):
- Knockdown/Overexpression Models:
- Use siRNA to silence suspected targets (e.g., Bcl-2) and assess changes in compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
